2,6-Dichloro-4-nitrobenzenesulfonamide
Description
Properties
CAS No. |
1099632-54-8 |
|---|---|
Molecular Formula |
C6H4Cl2N2O4S |
Molecular Weight |
271.08 g/mol |
IUPAC Name |
2,6-dichloro-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4Cl2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14) |
InChI Key |
BZHHMIVXRRHQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2,6-Dichloro-4-nitrobenzenesulfonyl Chloride
While specific literature on 2,6-dichloro-4-nitrobenzenesulfonyl chloride is limited, analogous sulfonyl chlorides such as chloro-2-nitrobenzene sulfonyl chloride have been prepared by sulfonation of chloronitrobenzene derivatives using sulfuryl chloride or chlorosulfonic acid under controlled temperatures to avoid overreaction or decomposition.
Step 2: Conversion to 2,6-Dichloro-4-nitrobenzenesulfonamide by Ammonolysis
The sulfonyl chloride intermediate is reacted with ammoniacal liquor (aqueous ammonia solution) in a polar solvent such as water or methylene dichloride at temperatures ranging from 30 °C to 70 °C, preferably around 50 °C. This reaction proceeds via nucleophilic substitution, replacing the sulfonyl chloride group with a sulfonamide group.
| Parameter | Value/Range |
|---|---|
| Solvent | Water or methylene dichloride |
| Ammonia source | Ammoniacal liquor (aqueous NH3) |
| Temperature | 30–70 °C (preferably 50 °C) |
| Reaction time | ~1 hour |
| Molar ratio (sulfonyl chloride:water:ammonia) | 1 : 18–30 : 2–6 |
| Yield | ~86.5% (for chloro-2-nitrobenzene sulfonamide) |
This step yields the nitro-substituted sulfonamide as a solid, often isolated by filtration after cooling and washing.
Step 3: Optional Reduction of Nitro Group to Amino Group
If the amino derivative is desired (e.g., 2,6-dichloro-4-aminobenzenesulfonamide), reduction of the nitro group can be performed. A practical method involves catalytic hydrogenation or chemical reduction using iron powder in a methanol/water mixture with ammonium chloride as a catalyst.
Typical conditions from related patents:
| Parameter | Value/Range |
|---|---|
| Reducing agent | Iron powder |
| Solvent | Methanol/water mixture |
| Temperature | 40–80 °C (preferably 60 °C) |
| Reaction time | 30–50 minutes |
| Molar ratio (ammonium chloride : sulfonyl chloride : solvent : iron powder) | Approx. 1 : 14–16 : 26–30 : 4–5 |
| Yield | 65–70% |
The reaction mixture is filtered to remove iron residues, and the product is isolated by concentration and crystallization.
Summary Table of Preparation Parameters (Adapted from Patent CN103570595A)
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonyl chloride formation | Sulfonation of 2,6-dichloronitrobenzene (literature inferred) | Variable | Chlorosulfonic acid or SO2Cl2 | Not specified | Requires controlled conditions to avoid overreaction |
| Ammonolysis to sulfonamide | 2,6-Dichloro-4-nitrobenzenesulfonyl chloride + NH3 | 30–70 (50 preferred) | Water or methylene dichloride | ~86.5 (analogous compound) | Reaction time ~1 hour, filtration to isolate product |
| Reduction (optional) | Iron powder + ammonium chloride in MeOH/H2O | 40–80 (60 preferred) | Methanol/water | 65–70 | Reaction time 30–50 min, filtration and crystallization |
Additional Considerations and Research Findings
- The sulfonamide formation step is sensitive to temperature and solvent choice; water and methylene dichloride are preferred polar solvents for high yield and purity.
- Reduction with iron powder is a cost-effective and industrially feasible method, avoiding expensive catalysts like nickel, which have storage and handling challenges.
- The nitro group is stable under ammonolysis conditions but can be selectively reduced afterward.
- Purification typically involves filtration, washing, and recrystallization, ensuring high purity white crystalline products.
- Literature on related sulfonamide derivatives confirms the robustness of these methods for aromatic sulfonamide synthesis.
Chemical Reactions Analysis
2,6-Dichloro-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, leading to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2,6-Dichloro-4-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights three related compounds, which differ in functional groups and substitution patterns. A comparative analysis is structured below based on available structural and application-related data:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Differences: The target compound (2,6-Dichloro-4-nitrobenzenesulfonamide) features a sulfonamide group directly attached to the benzene ring, whereas N-(2,6-Dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide (CAS 949980-68-1) contains a methanesulfonylbenzamide moiety. 4-Chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-[(methylamino)sulfonyl]-benzamide includes additional polar groups (hydroxy and methylamino-sulfonyl), which could increase solubility in aqueous media relative to the nitro- and chloro-substituted analogs .
Substituent Effects on Reactivity :
- The nitro group in both the target compound and CAS 949980-68-1 is a strong electron-withdrawing group, likely stabilizing negative charges in the sulfonamide or methanesulfonyl groups. This could influence binding interactions in biological systems, such as enzyme inhibition .
- The dimethylphenyl group in the third compound introduces lipophilic character, which might enhance binding to hydrophobic protein pockets .
The absence of direct pharmacological data for the target compound suggests it may serve primarily as a synthetic intermediate or precursor in specialized reactions.
Table 2: Hypothetical Physicochemical Properties (Inferred from Substituents)
Biological Activity
2,6-Dichloro-4-nitrobenzenesulfonamide (DCNB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
DCNB is characterized by its sulfonamide group and nitro substituents on a dichlorobenzene ring. The molecular formula is CHClNOS, and it possesses a molecular weight of approximately 253.07 g/mol. The structural features contribute to its interaction with various biological targets.
The biological activity of DCNB can be attributed to several mechanisms:
- Inhibition of Dihydropteroate Synthase : Similar to other sulfonamides, DCNB may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis and leading to bacterial growth inhibition.
- Generation of Reactive Oxygen Species (ROS) : The nitro group can undergo reduction within microbial cells, generating reactive intermediates that can damage cellular components.
- Enzyme Interaction : The sulfonamide moiety interacts with enzymes involved in folate biosynthesis, affecting their function and activity.
Biological Activity
Research has demonstrated that DCNB exhibits various biological activities, including:
- Antimicrobial Properties : Studies indicate that DCNB possesses significant antibacterial activity against a range of pathogens. Its mechanism involves inhibiting folate synthesis pathways crucial for bacterial survival.
- Anticancer Potential : Preliminary studies suggest that DCNB may have anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study evaluated the antibacterial effects of DCNB against Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 50 µg/mL. This suggests potential therapeutic applications in treating bacterial infections.
- Anticancer Activity :
- Toxicological Profile :
Data Table: Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | Effective Concentration | Mechanism of Action |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 50 µg/mL | Inhibition of folate synthesis |
| Anticancer | HeLa cells | 20-30 µM | Induction of apoptosis via ROS production |
| Toxicological | Rat hepatic microsomes | N/A | Moderate safety profile; requires further investigation |
Q & A
Q. What are the optimal synthetic routes for 2,6-Dichloro-4-nitrobenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of a nitro-substituted benzene ring with chlorinated precursors. Key reactions include:
- Substitution : Use nucleophiles (e.g., sodium methoxide) in polar aprotic solvents (DMSO) to replace chlorine atoms .
- Nitration : Introduce nitro groups via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates.
Table 1 : Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Substitution | NaOMe in DMSO | Chloride-free derivatives |
| Oxidation | KMnO₄ (acidic) | Nitroso intermediates |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies chlorine and nitro group positions via splitting patterns (e.g., para-nitro groups show distinct aromatic proton shifts) .
- X-ray Crystallography : Resolves dihedral angles between sulfonamide and aromatic rings (e.g., 69.2° in similar nitrobenzenesulfonamides) .
- IR Spectroscopy : Confirms sulfonamide (S=O stretch ~1350 cm⁻¹) and nitro (N-O stretch ~1520 cm⁻¹) groups .
Q. How should researchers handle solubility and storage challenges for this compound in biological assays?
- Methodological Answer :
- Solubility : Use DMSO (≤5% v/v) for stock solutions; dilute in PBS for cell-based assays to avoid solvent toxicity .
- Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis of sulfonamide groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple cell lines to differentiate target-specific activity from nonspecific toxicity .
- Mechanistic Profiling : Use RNA sequencing or proteomics to identify pathways affected at varying concentrations (e.g., oxidative stress vs. DNA damage) .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-fluorobenzenesulfonamide derivatives) to isolate functional group contributions .
Q. What strategies mitigate competing substitution reactions during functionalization of the sulfonamide group?
- Methodological Answer :
- Selective Protection : Temporarily protect nitro groups with Boc or Fmoc moieties before sulfonamide derivatization .
- Catalytic Optimization : Use Pd/C or Cu(I) catalysts to direct regioselectivity in aryl halide substitutions .
- Kinetic Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and terminate before side-product formation .
Q. How can computational modeling predict reactivity patterns of 2,6-Dichloro-4-nitrobenzenesulfonamide in complex reaction systems?
- Methodological Answer :
- DFT Calculations : Model electrophilic aromatic substitution (EAS) sites using Gaussian or ORCA software; nitro groups deactivate the ring at meta positions, favoring para-chlorine reactivity .
- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on sulfonamide conformation and reaction kinetics .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystal structure data for nitrobenzenesulfonamide derivatives?
- Methodological Answer :
- Validation : Cross-reference single-crystal X-ray data (e.g., CCDC entries) with computational models (Mercury Software) to confirm bond angles/packing .
- Error Analysis : Check for thermal motion artifacts in crystallographic data (B-factors > 5 Ų indicate low reliability) .
Application-Oriented Questions
Q. What are the key considerations for designing 2,6-Dichloro-4-nitrobenzenesulfonamide derivatives as enzyme inhibitors?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Modify chlorine/nitro positions to optimize steric and electronic interactions with enzyme active sites (e.g., carbonic anhydrase) .
- Enzyme Assays : Use fluorescence-based thermal shift assays (TSA) to measure binding affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
